molecular formula C14H13IO3 B589367 (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid CAS No. 116883-62-6

(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid

Cat. No.: B589367
CAS No.: 116883-62-6
M. Wt: 356.159
InChI Key: MNTGUQDQTXNYMT-QMMMGPOBSA-N
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Description

(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid: is an organic compound characterized by its unique structure, which includes an iodine atom and a methoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid typically involves the iodination of a naphthalene derivative followed by the introduction of a methoxy group. The final step involves the formation of the propanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodine atom.

Scientific Research Applications

(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might be explored for their biological activity, including potential therapeutic effects.

    Medicine: The compound could be investigated for its potential use in drug development.

    Industry: It may serve as an intermediate in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives with different substituents, such as:

  • (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
  • (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid

Uniqueness

What sets (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid apart is the presence of the iodine atom, which can significantly influence its reactivity and potential applications. The methoxy group also contributes to its unique chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

(2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTGUQDQTXNYMT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116883-62-6
Record name 5-Iodonaproxen, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116883626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-IODONAPROXEN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ELY41W9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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